molecular formula C8H5BrFNO5 B8449265 Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Methyl 2-bromo-4-fluoro-5-nitrophenoxyformate

Cat. No. B8449265
M. Wt: 294.03 g/mol
InChI Key: BIGOKEKYTMKJGO-UHFFFAOYSA-N
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Patent
US04818276

Procedure details

A rapidly stirred solution of 946 g (3.8 moles) of 2-bromo-4-fluorophenyl methyl carbonate in 1292 mL of sulfuric acid was cooled to 5°-10° C., and 368 g (4.18 moles) of 70% nitric acid was added dropwise over two hours. Upon complete addition, the reaction mixture was allowed to warm to ambient temperature and was stirred for two hours. The reaction mixture was poured into 5000 mL of ice water. Any material remaining in the reaction vessel was washed into the ice-water with 750 mL of water. The resultant solid was collected by filtration and washed with 1000 mL of water. The solid was dried with mild heat under reduced pressure to give 1031 g of 2-bromo-4-fluoro-5nitrophenyl methyl carbonate.
Quantity
946 g
Type
reactant
Reaction Step One
Quantity
1292 mL
Type
solvent
Reaction Step One
Quantity
368 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:13])([O:11][CH3:12])[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[Br:10].[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[C:1](=[O:13])([O:11][CH3:12])[O:2][C:3]1[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[C:6]([F:9])=[CH:5][C:4]=1[Br:10]

Inputs

Step One
Name
Quantity
946 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)F)Br)(OC)=O
Name
Quantity
1292 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
368 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
5000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
WASH
Type
WASH
Details
was washed into the ice-water with 750 mL of water
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with 1000 mL of water
CUSTOM
Type
CUSTOM
Details
The solid was dried
TEMPERATURE
Type
TEMPERATURE
Details
with mild heat under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1031 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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